molecular formula C24H28N2O4 B1249407 methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

Cat. No.: B1249407
M. Wt: 408.5 g/mol
InChI Key: UBTOXVLVFCOIGT-QVCYJDDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate is a natural product found in Alstonia macrophylla, Vinca difformis, and other organisms with data available.

Scientific Research Applications

Structural Analysis and Synthesis

  • The research by Compostella et al. (2002) focuses on the structural analysis and synthesis of related compounds. They discuss the high reactivity of certain positions in keto substrates toward molecular oxygen under basic conditions, which is relevant for understanding the chemical behavior of similar compounds (Compostella et al., 2002).

Stereoselective Synthesis

  • Shimagaki and Tahara (1976) achieved the stereoselective conversion of l-abietic acid to d-phyllocladene. This study highlights the importance of stereoselectivity in the synthesis of complex organic molecules, which could be applicable to the synthesis of methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate (Shimagaki & Tahara, 1976).

Biological Activity Analysis

  • Zhou et al. (2007) describe the synthesis of methylene-2-ethynylcyclopropane analogues of nucleosides, demonstrating the process of creating structurally complex and biologically active compounds. This research can be relevant for understanding the synthesis and potential applications of this compound in biological systems (Zhou, Prichard, & Žemlička, 2007).

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

InChI

InChI=1S/C24H28N2O4/c1-5-14-12-26-18-10-16(14)24(22(28)29-4)19(26)11-23(21(24)30-13(2)27)15-8-6-7-9-17(15)25(3)20(18)23/h5-9,16,18-21H,10-12H2,1-4H3/b14-5-/t16?,18?,19-,20?,21?,23+,24?/m0/s1

InChI Key

UBTOXVLVFCOIGT-QVCYJDDGSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@]45C(C2CC1C3(C4OC(=O)C)C(=O)OC)N(C6=CC=CC=C56)C

SMILES

CC=C1CN2C3CC1C4(C2CC5(C3N(C6=CC=CC=C65)C)C4OC(=O)C)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C4(C2CC5(C3N(C6=CC=CC=C65)C)C4OC(=O)C)C(=O)OC

Synonyms

vincamedine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 5
methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

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